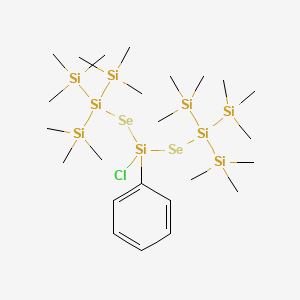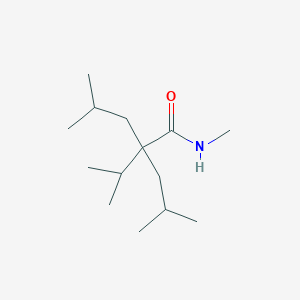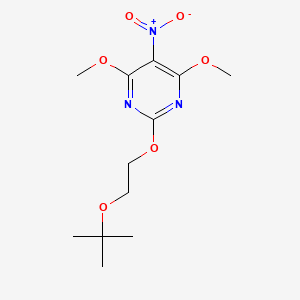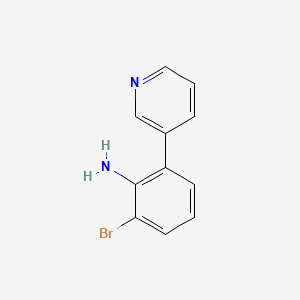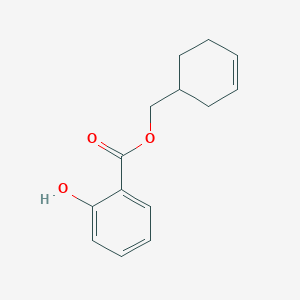
(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate typically involves the esterification reaction between 2-hydroxybenzoic acid and (cyclohex-3-en-1-yl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-hydroxybenzoic acid and (cyclohex-3-en-1-yl)methanol.
Oxidation: The cyclohexene ring can be oxidized to form a diol or further oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and (cyclohex-3-en-1-yl)methanol.
Oxidation: Cyclohexane-1,2-diol or cyclohexanone.
Reduction: (Cyclohex-3-en-1-yl)methanol.
Scientific Research Applications
(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs, particularly those with anti-inflammatory and analgesic properties.
Cosmetics: Due to its potential skin-soothing properties, it can be incorporated into cosmetic formulations.
Chemical Research: It serves as a model compound for studying esterification reactions and the behavior of esters under different chemical conditions.
Mechanism of Action
The mechanism of action of (Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate largely depends on its hydrolysis to release 2-hydroxybenzoic acid, which is known for its anti-inflammatory and analgesic properties. The molecular targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: An ester of 2-hydroxybenzoic acid with methanol.
Ethyl 2-hydroxybenzoate: An ester of 2-hydroxybenzoic acid with ethanol.
Cyclohexyl 2-hydroxybenzoate: An ester of 2-hydroxybenzoic acid with cyclohexanol.
Uniqueness
(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate is unique due to the presence of the cyclohexene ring, which imparts different chemical properties compared to its saturated counterparts
Properties
CAS No. |
837364-24-6 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
cyclohex-3-en-1-ylmethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C14H16O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-2,4-5,8-9,11,15H,3,6-7,10H2 |
InChI Key |
ADZXGRHWUYYFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)COC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



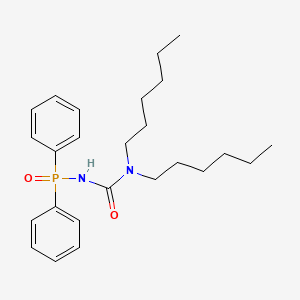

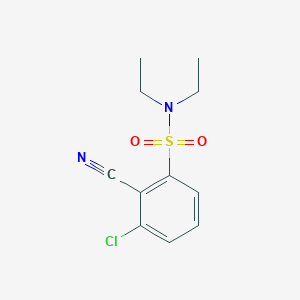
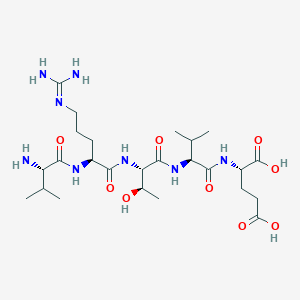
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)

![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
